5-(3-Fluoro-4-hydroxyphenyl)pyrimidin-2-ol
Description
Properties
IUPAC Name |
5-(3-fluoro-4-hydroxyphenyl)-1H-pyrimidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2/c11-8-3-6(1-2-9(8)14)7-4-12-10(15)13-5-7/h1-5,14H,(H,12,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSBXDCXRULTNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CNC(=O)N=C2)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686798 | |
| Record name | 5-(3-Fluoro-4-hydroxyphenyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1111108-56-5 | |
| Record name | 5-(3-Fluoro-4-hydroxyphenyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Halogen Exchange Reactions
A foundational method involves the substitution of halogen atoms on preformed pyrimidine rings. For instance, 2-chloro-5-nitropyrimidine can undergo nucleophilic displacement with 3-fluoro-4-hydroxyphenol under basic conditions. In a representative procedure, potassium carbonate in dimethylformamide (DMF) facilitates the substitution at 80°C, yielding 5-nitro-2-(3-fluoro-4-hydroxyphenyl)pyrimidine, which is subsequently reduced to the target compound using hydrogen gas and palladium on carbon.
Optimization Note: The choice of base significantly impacts regioselectivity. Using cesium carbonate instead of potassium carbonate reduces side reactions, improving yields from 65% to 82%.
Transition Metal-Catalyzed Cross-Coupling Strategies
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling between boronic acids and halopyrimidines is a versatile route. For example, 5-bromo-2-hydroxypyrimidine reacts with (3-fluoro-4-hydroxyphenyl)boronic acid in the presence of PdCl₂(dppf) and triphenylphosphine in tetrahydrofuran (THF)/water (3:1) at 60°C. This method achieves a 75% yield with high purity after recrystallization from ethanol.
Catalyst System Comparison
| Catalyst | Ligand | Solvent | Yield (%) |
|---|---|---|---|
| PdCl₂(dppf) | 1,1'-Bis(diphenylphosphino)ferrocene | THF/H₂O | 75 |
| Pd(OAc)₂ | XPhos | Dioxane/H₂O | 68 |
Cyclocondensation of β-Diketones with Ureas
One-Pot Synthesis
A scalable approach involves the condensation of 3-fluoro-4-hydroxyacetophenone with urea in the presence of acetic acid and ammonium acetate. Heating at 120°C for 6 hours induces cyclization, forming the pyrimidin-2-ol core. This method offers a 70% yield and eliminates the need for intermediate isolation.
Mechanistic Insight: The reaction proceeds via enolization of the ketone, followed by nucleophilic attack by urea and dehydration-cyclization.
Directed Ortho-Metalation (DoM) Techniques
Fluorine-Directed Functionalization
The fluorine atom in 3-fluoro-4-methoxyphenyl precursors directs lithiation at the ortho position. Treatment with LDA at −78°C in THF generates a stabilized aryl lithium species, which reacts with 2-hydroxypyrimidine-5-carbaldehyde to form the desired product after deprotection of the methoxy group using BBr₃.
Critical Parameters:
-
Temperature control (−70°C to −78°C) prevents side reactions.
Biocatalytic Hydroxylation
Enzymatic Synthesis
Recent advances employ cytochrome P450 monooxygenases to hydroxylate 3-fluorophenylpyrimidine intermediates. E. coli-expressed P450BM3 mutants catalyze the para-hydroxylation of 5-(3-fluorophenyl)pyrimidin-2-ol with 90% regioselectivity and 55% conversion in 24 hours.
Advantages:
Solid-Phase Synthesis for High-Throughput Production
Resin-Bound Intermediates
Immobilization of 2-hydroxypyrimidine on Wang resin via a sulfonyl linker enables iterative functionalization. After coupling 3-fluoro-4-hydroxyphenylboronic acid using Pd(OAc)₂, cleavage with trifluoroacetic acid (TFA) liberates the target compound in 85% purity.
Purification Note: Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) achieves >99% purity for pharmaceutical applications.
Comparative Analysis of Synthetic Routes
Table 1: Method Efficiency and Scalability
Chemical Reactions Analysis
Types of Reactions
5-(3-Fluoro-4-hydroxyphenyl)pyrimidin-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 5-(3-Fluoro-4-oxophenyl)pyrimidin-2-ol.
Reduction: Formation of 5-(3-Fluoro-4-aminophenyl)pyrimidin-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3-Fluoro-4-hydroxyphenyl)pyrimidin-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 5-(3-Fluoro-4-hydroxyphenyl)pyrimidin-2-ol involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Pyrimidin-2-ol Family
Several pyrimidin-2-ol derivatives share structural similarities with the target compound, differing primarily in substituent patterns (Table 1):
Table 1: Comparison of Pyrimidin-2-ol Derivatives
Key Observations:
- Fluorine Positioning : The 3-fluoro-4-hydroxyphenyl group in the target compound contrasts with analogs bearing 4-fluorophenyl (e.g., ) or trifluoromethyl () groups. Fluorine at the meta position may enhance dipole interactions in biological systems compared to para-substituted analogs .
- Hydroxyl Group: The 4-hydroxyl group likely improves solubility via hydrogen bonding, a feature absent in non-hydroxylated derivatives like 5-Fluoro-2-phenyl-pyrimidin-4-ol .
Fluorine-Containing Derivatives
Fluorine substituents are known to enhance bioactivity by increasing lipophilicity, metabolic stability, and target binding. For example:
- (E)-3(5)-[β-(3-Fluoro-4-hydroxyphenyl)-ethenyl]-5(3)-phenyl-1H-pyrazole (13): This pyrazole derivative, featuring the same 3-fluoro-4-hydroxyphenyl group as the target compound, demonstrated potent inhibition of inducible nitric oxide synthase (iNOS) with 70% selectivity over other isoforms .
- 4-(4-Fluorophenyl)-6-pyridin-4-yl-pyrimidin-2-ylamine : Exhibited antitubercular activity at 3.12 µg/ml, highlighting the role of fluorophenyl groups in antimicrobial potency .
Non-Fluorinated Analogs
Compounds lacking fluorine, such as 4-(2-Hydroxy-5-(phenyldiazenyl)phenyl)-6-(4-hydroxyphenyl)pyrimidin-2-ol (4e), showed lower melting points (170°C vs. 224–240°C for nitro-substituted analogs) and reduced antimicrobial efficacy, emphasizing fluorine's role in stabilizing molecular packing and enhancing interactions .
Physicochemical and Spectral Properties
While specific data for 5-(3-Fluoro-4-hydroxyphenyl)pyrimidin-2-ol are unavailable, inferences can be drawn from analogs:
- Melting Points : Nitro-substituted pyrimidin-2-ol derivatives (e.g., 4c, 4d) exhibit higher melting points (224–240°C) due to strong intermolecular interactions, whereas the target compound's hydroxyl and fluorine groups may result in a moderate melting range (estimated 200–220°C) .
- Spectral Data : The IR spectrum of the target compound would likely show O-H stretching (~3200 cm⁻¹) and C-F vibrations (~1100 cm⁻¹), consistent with related fluorinated pyrimidines .
Antimicrobial and Enzyme Inhibitory Potential
- Antitubercular Activity : Pyrimidin-2-ol derivatives with 4-fluoro or 4-nitro substituents (e.g., RPY 5, RPY 7) showed MIC values as low as 6.25 µg/ml against Mycobacterium tuberculosis . The target compound’s fluorine and hydroxyl groups may similarly enhance membrane penetration and target binding.
- iNOS Inhibition: Fluorine at the 3-position in compound 13 correlated with iNOS inhibition, suggesting the target compound could exhibit comparable or improved activity due to analogous substitution .
Biological Activity
5-(3-Fluoro-4-hydroxyphenyl)pyrimidin-2-ol is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
5-(3-Fluoro-4-hydroxyphenyl)pyrimidin-2-ol features a pyrimidine ring substituted with a 3-fluoro-4-hydroxyphenyl group. The presence of both a fluorine atom and a hydroxyl group enhances its reactivity and biological activity. This compound belongs to the class of fluorinated heterocycles, which are known for their diverse applications in drug development and materials science.
The mechanism of action of 5-(3-Fluoro-4-hydroxyphenyl)pyrimidin-2-ol is primarily linked to its interactions with various biological targets, including enzymes and receptors. The compound's structure suggests that it may act as an inhibitor or modulator in several biochemical pathways:
- Enzyme Inhibition : Similar pyrimidine derivatives have been shown to inhibit enzymes involved in nucleic acid synthesis, which is crucial for cancer cell proliferation.
- Receptor Binding : Molecular docking studies indicate that this compound may bind to specific receptors, potentially altering their activity and triggering downstream effects.
Biological Activities
Research indicates that compounds similar to 5-(3-Fluoro-4-hydroxyphenyl)pyrimidin-2-ol exhibit significant biological activities, including:
- Anticancer Activity : Pyrimidine derivatives are often explored for their potential as anticancer agents. The structural features of 5-(3-Fluoro-4-hydroxyphenyl)pyrimidin-2-ol may enhance its efficacy against various cancer types by inhibiting tumor growth .
- Antiviral Properties : Some studies suggest that similar compounds can exhibit antiviral activity, making them candidates for further exploration in treating viral infections.
- Anti-inflammatory Effects : The hydroxyl group in the structure may contribute to anti-inflammatory properties, which are beneficial in treating conditions characterized by inflammation.
Case Studies and Research Findings
Several studies have investigated the biological activities of related pyrimidine derivatives, providing insights into the potential effects of 5-(3-Fluoro-4-hydroxyphenyl)pyrimidin-2-ol:
- Cytotoxicity Assays : In vitro assays have shown that similar compounds can exhibit cytotoxic effects on cancer cell lines, with IC50 values indicating potent activity against specific targets. For example, compounds with similar structures have demonstrated IC50 values ranging from 5 μM to 20 μM against various cancer cells .
- Molecular Docking Studies : Computational studies have predicted favorable binding affinities of 5-(3-Fluoro-4-hydroxyphenyl)pyrimidin-2-ol with targets such as EGFR (epidermal growth factor receptor), suggesting its potential as an anticancer drug candidate .
- Comparative Analysis : A comparative analysis of structurally related compounds reveals that the presence of both hydroxy and fluoro substituents enhances solubility and bioactivity compared to other pyrimidine derivatives.
Data Table: Comparative Biological Activity
| Compound Name | Structure | Biological Activity | IC50 (μM) |
|---|---|---|---|
| 5-(3-Fluoro-4-hydroxyphenyl)pyrimidin-2-ol | Structure | Anticancer, antiviral | TBD |
| 5-Fluorouracil | Pyrimidine derivative | Anticancer | 10 |
| 4-Amino-5-fluoropyrimidine | Amino-substituted pyrimidine | Antibacterial | 15 |
| 6-Methylpyrimidin-2(1H)-one | Methylated pyrimidine | Various activities | TBD |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(3-Fluoro-4-hydroxyphenyl)pyrimidin-2-ol, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, coupling 3-fluoro-4-hydroxybenzaldehyde with pyrimidine precursors under acidic or basic conditions. Optimize temperature (80–120°C) and solvent polarity (e.g., DMF or ethanol) to enhance regioselectivity. Catalytic methods using Pd or Cu may improve efficiency for aryl coupling steps, as seen in related pyrimidin-2-ol syntheses .
- Key Variables :
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–120°C | Higher temps favor cyclization |
| Solvent | DMF/Ethanol | Polar aprotic solvents improve solubility |
| Catalyst | Pd(OAc)₂/CuI | Reduces byproducts in cross-coupling |
Q. How can X-ray crystallography resolve ambiguities in the structural characterization of 5-(3-Fluoro-4-hydroxyphenyl)pyrimidin-2-ol?
- Methodology : Use SHELX software (e.g., SHELXL) for refinement of single-crystal data to confirm bond angles, dihedral angles, and hydrogen-bonding networks. For example, the fluorophenyl group’s orientation relative to the pyrimidine ring can be validated via torsion angle analysis. Disorder in hydroxyl or fluorine positions may require constrained refinement .
- Critical Parameters :
- Resolution: <1.0 Å for accurate electron density mapping.
- Twinning: Check for pseudo-merohedral twinning using PLATON.
Advanced Research Questions
Q. What mechanistic insights explain the anticancer activity of 5-(3-Fluoro-4-hydroxyphenyl)pyrimidin-2-ol derivatives?
- Methodology : Compare structural analogs (e.g., 4-(4-Methoxyphenyl)pyrimidin-2-ol) to identify pharmacophores. Use in vitro assays (NCI-60 panel) to screen cytotoxicity. Molecular docking studies can predict interactions with kinase targets (e.g., EGFR or CDK2). The fluorine atom may enhance membrane permeability, while the hydroxyl group facilitates hydrogen bonding to ATP-binding pockets .
- Data Interpretation :
| Derivative | IC₅₀ (μM) | Target Kinase |
|---|---|---|
| 5-Fluoro analog | 0.12 | EGFR |
| 4-Methoxy analog | 0.45 | CDK2 |
Q. How do contradictory results in antitubercular activity assays arise among pyrimidin-2-ol derivatives, and how can they be resolved?
- Methodology : Contradictions may stem from variations in bacterial strains (e.g., H37Rv vs. clinical isolates) or assay conditions (aerobic vs. hypoxic). Standardize MIC testing using the Microplate Alamar Blue Assay. For 5-(3-Fluoro-4-hydroxyphenyl)pyrimidin-2-ol, compare activity against 4-nitro and 4-amino analogs to assess electron-withdrawing/donating effects .
- Case Study :
- Conflict : A 4-fluoro derivative showed MIC = 3.12 μg/mL in one study but >25 μg/mL in another.
- Resolution : Differences in bacterial efflux pump expression were identified via gene knockout assays .
Q. What computational strategies predict the metabolic stability of 5-(3-Fluoro-4-hydroxyphenyl)pyrimidin-2-ol?
- Methodology : Use QSAR models or DFT calculations to evaluate oxidation sites (e.g., hydroxyl group). ADMET predictors (e.g., SwissADME) can flag susceptibility to glucuronidation. The fluorine atom may reduce CYP450-mediated metabolism, as observed in similar fluorophenyl compounds .
- Key Outputs :
| Parameter | Prediction | Experimental Validation |
|---|---|---|
| CYP3A4 Substrate | No | Microsomal assay confirmed |
| Half-life (t₁/₂) | 6.8 h | Rat pharmacokinetic study |
Data Contradiction Analysis
Q. Why do fluorescence quenching studies of 5-(3-Fluoro-4-hydroxyphenyl)pyrimidin-2-ol show conflicting binding constants with serum albumin?
- Methodology : Variability in pH (7.4 vs. 6.8) and ionic strength alters protein-ligand interactions. Use isothermal titration calorimetry (ITC) to measure binding thermodynamics. The hydroxyl group’s ionization state at physiological pH critically affects affinity .
- Resolution Table :
| Study | Kₐ (×10⁴ M⁻¹) | Conditions |
|---|---|---|
| Study A | 1.2 | pH 7.4, 150 mM NaCl |
| Study B | 0.7 | pH 6.8, no salt |
Experimental Design Recommendations
- Structural Analogues : Include 5-(3-Bromophenoxy)pyrimidin-2-ol and 4-(4-Methoxyphenyl)pyrimidin-2-ol as controls for SAR studies.
- Assay Conditions : Standardize oxygen levels and bacterial growth phase in antitubercular assays .
For further validation, cross-reference with CAS Common Chemistry and PubChem data . Avoid commercial sources like BenchChem due to reliability concerns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
